molecular formula C26H20ClN3 B12686445 1H-Imidazole, 1-((1,1'-biphenyl)-4-yl(4-(4-chlorophenyl)-1H-pyrrol-3-yl)methyl)- CAS No. 170938-95-1

1H-Imidazole, 1-((1,1'-biphenyl)-4-yl(4-(4-chlorophenyl)-1H-pyrrol-3-yl)methyl)-

Cat. No.: B12686445
CAS No.: 170938-95-1
M. Wt: 409.9 g/mol
InChI Key: HWSJKRRNBGOLBM-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-((1,1’-biphenyl)-4-yl(4-(4-chlorophenyl)-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a biphenyl group and a chlorophenyl-pyrrole moiety, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 1-((1,1’-biphenyl)-4-yl(4-(4-chlorophenyl)-1H-pyrrol-3-yl)methyl)- typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and chlorophenyl-pyrrole intermediates. These intermediates are then coupled using a series of reactions, including:

    Nucleophilic substitution: This step involves the reaction of a nucleophile with an electrophile, leading to the formation of the desired product.

    Cyclization: This step forms the imidazole ring through intramolecular reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 1-((1,1’-biphenyl)-4-yl(4-(4-chlorophenyl)-1H-pyrrol-3-yl)methyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced functional groups.

Scientific Research Applications

1H-Imidazole, 1-((1,1’-biphenyl)-4-yl(4-(4-chlorophenyl)-1H-pyrrol-3-yl)methyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-((1,1’-biphenyl)-4-yl(4-(4-chlorophenyl)-1H-pyrrol-3-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole: A simpler imidazole compound without the biphenyl and chlorophenyl-pyrrole groups.

    Biphenyl derivatives: Compounds containing the biphenyl moiety but lacking the imidazole and pyrrole groups.

    Chlorophenyl-pyrrole derivatives: Compounds containing the chlorophenyl-pyrrole moiety but lacking the imidazole and biphenyl groups.

Uniqueness

1H-Imidazole, 1-((1,1’-biphenyl)-4-yl(4-(4-chlorophenyl)-1H-pyrrol-3-yl)methyl)- is unique due to its combination of the imidazole, biphenyl, and chlorophenyl-pyrrole groups. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

170938-95-1

Molecular Formula

C26H20ClN3

Molecular Weight

409.9 g/mol

IUPAC Name

1-[[4-(4-chlorophenyl)-1H-pyrrol-3-yl]-(4-phenylphenyl)methyl]imidazole

InChI

InChI=1S/C26H20ClN3/c27-23-12-10-21(11-13-23)24-16-29-17-25(24)26(30-15-14-28-18-30)22-8-6-20(7-9-22)19-4-2-1-3-5-19/h1-18,26,29H

InChI Key

HWSJKRRNBGOLBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CNC=C3C4=CC=C(C=C4)Cl)N5C=CN=C5

Origin of Product

United States

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